N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a 6-methyl-substituted benzothiazole core, a morpholinoethyl group, and a 4-phenoxybenzamide moiety, with a hydrochloride counterion enhancing solubility. The benzothiazole scaffold is known for its bioactivity, as seen in antihypertensive benzimidazoles (e.g., ) and triazole derivatives with antimicrobial properties (). The morpholino group likely improves aqueous solubility, while the phenoxybenzamide moiety may influence target binding affinity .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S.ClH/c1-20-7-12-24-25(19-20)34-27(28-24)30(14-13-29-15-17-32-18-16-29)26(31)21-8-10-23(11-9-21)33-22-5-3-2-4-6-22;/h2-12,19H,13-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXRLHYWEFGBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride is a synthetic compound with potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C20H24N2O2S·HCl
- Molecular Weight : 376.94 g/mol
- CAS Number : 1219913-00-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, leading to therapeutic effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It may act on receptors that regulate inflammatory responses or cellular signaling pathways.
- Biofilm Disruption : Similar compounds have shown potential in disrupting biofilm formation in bacteria, enhancing their effectiveness against resistant strains.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial quorum sensing and biofilm formation .
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of benzothiazole derivatives against multi-drug resistant (MDR) bacteria. The results indicated that compounds with a similar structure exhibited Minimum Inhibitory Concentrations (MICs) as low as 2 to 4 µM against resistant strains .
- Anticancer Activity Evaluation : In another study focusing on cancer cell lines, a related compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | MIC (µM) | IC50 (µM) |
|---|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 2 - 4 | Low µM |
| 5,6-Dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine | Structure | Antibacterial | < 10 | - |
| 2-Aminobenzothiazole | Structure | Biofilm Inhibition | < 5 | - |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride exhibit significant anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival. Preliminary studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cell lines, suggesting a mechanism that may be applicable to this compound as well .
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. Benzothiazole derivatives have been explored for their efficacy against various bacterial and fungal strains. This suggests that this compound could be investigated further for its potential use in treating infections, particularly those resistant to conventional antibiotics .
Materials Science
Synthesis and Application in Material Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound's unique structure may allow it to serve as an intermediate in the synthesis of advanced materials or as a functional additive in polymers .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Class | Key Substituents | Molecular Weight | Notable Functional Groups | Bioactivity Inference |
|---|---|---|---|---|
| Target Compound | 6-methylbenzothiazole, morpholinoethyl, phenoxybenzamide, HCl | Not provided | Amide, benzothiazole, morpholine, phenoxy | Potential receptor antagonism |
| Triazole Derivatives [7–9] | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, thione | ~450–500 g/mol* | Triazole, C=S, sulfonyl | Antimicrobial, tautomer-dependent |
| Thiadiazole (20) | 2-hydroxyphenyl, 4-phenyl-1,3,4-thiadiazol-2-yl | 269.32 g/mol | Thiadiazole, hydroxyl, imino | Antioxidant or enzyme inhibition |
| Benzimidazole Carboxamide | 4-methyl, 2-propyl, phenylethylamide | ~350–400 g/mol* | Benzimidazole, carboxamide | Angiotensin II receptor antagonism |
| Benzothiazole Sulfonamide | 6-ethoxybenzothiazole, dimethylaminoethyl, 4-methylpiperidinyl sulfonyl, HCl | 567.2 g/mol | Sulfonamide, benzothiazole, piperidine | Kinase inhibition, improved solubility |
*Estimated based on molecular formulas in evidence.
Spectral Data
IR Spectroscopy :
1H-NMR :
Physicochemical and Crystallographic Properties
- Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs (e.g., ’s sulfonamide with piperidine) .
- Crystal Packing : highlights hydrogen bonding (N–H⋯O/N) stabilizing benzimidazole derivatives. The target’s ionic HCl interaction may further improve crystallinity .
Research Findings and Limitations
- Key Advantages of Target Compound: Morpholinoethyl group enhances solubility versus dimethylaminoethyl in . Phenoxybenzamide may offer stronger π-π stacking vs. sulfonyl groups in triazoles .
- Limitations: No direct biological data for the target compound; inferences based on structural analogs. Lack of crystallographic data for the target limits conformational analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
